

In Vivo Target Engagement of Febuxostat Sodium: A Comparative Guide

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Compound of Interest

Compound Name: Febuxostat sodium

Cat. No.: B15578139

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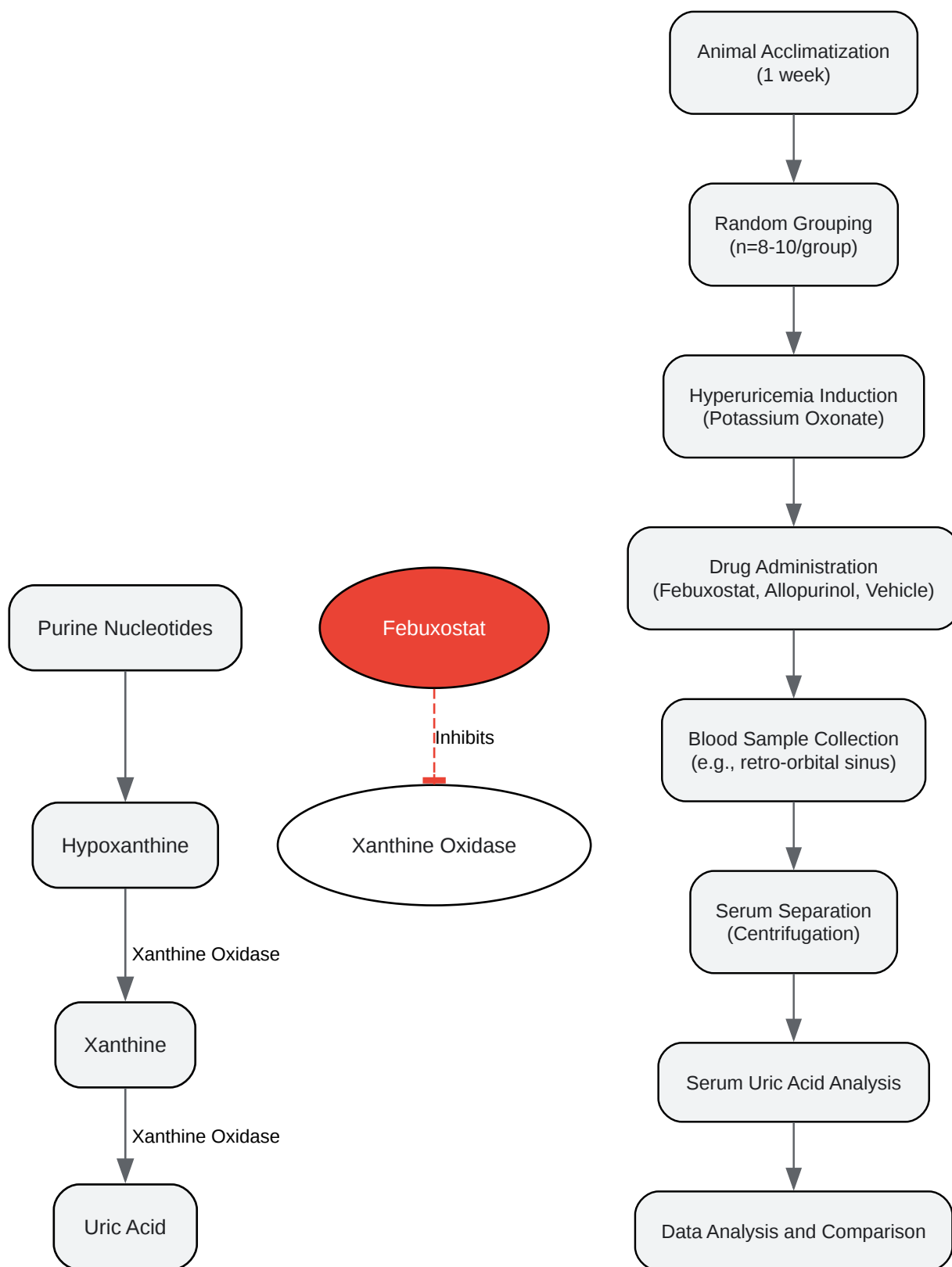
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo target engagement of **febuxostat sodium** with its primary alternative, allopurinol. The information presented is supported by experimental data from various preclinical and clinical studies, offering a comprehensive resource for evaluating the performance of these xanthine oxidase inhibitors.

Mechanism of Action: Inhibition of Xanthine Oxidase

Febuxostat sodium exerts its therapeutic effect by potently and selectively inhibiting xanthine oxidase, a key enzyme in the purine catabolism pathway.^[1] This enzyme is responsible for the oxidation of hypoxanthine to xanthine and subsequently to uric acid.^[2] By blocking this enzymatic step, febuxostat effectively reduces the production of uric acid in the body.^[2]

Unlike allopurinol, which is a purine analog, febuxostat is a non-purine selective inhibitor of xanthine oxidase.^[3] This structural difference allows febuxostat to bind to a channel leading to the molybdenum active center of the enzyme, effectively blocking substrate access.^[4]



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